molecular formula C24H19FN2O4 B12035147 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 609793-50-2

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12035147
CAS No.: 609793-50-2
M. Wt: 418.4 g/mol
InChI Key: WOVSHPHGRSVQLW-LSDHQDQOSA-N
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Description

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one (CAS: 618074-51-4) is a pyrrolidinone derivative with the molecular formula C25H21FN2O5 and a molecular weight of 448.4 g/mol . Its structure features:

  • A 3-fluoro-4-methoxybenzoyl group at position 4.
  • A 3-hydroxyl group at position 2.
  • A phenyl substituent at position 5.
  • A pyridin-4-ylmethyl moiety at position 1.

Properties

CAS No.

609793-50-2

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O4/c1-31-19-8-7-17(13-18(19)25)22(28)20-21(16-5-3-2-4-6-16)27(24(30)23(20)29)14-15-9-11-26-12-10-15/h2-13,21,28H,14H2,1H3/b22-20+

InChI Key

WOVSHPHGRSVQLW-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)O)F

Origin of Product

United States

Biological Activity

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a novel pyrrolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity (Table 1).

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cancer progression has been a focal point of research. Specifically, it has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.

EnzymeIC50 (µM)Reference
COX-120.0
COX-210.5

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of this compound. The presence of the fluorine and methoxy groups enhances interactions with target proteins through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

Case Study 1: Anticancer Activity in vitro

In a study examining the effects of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers.

Case Study 2: Inhibition of COX Enzymes

Another study focused on the inhibition of COX enzymes, revealing that the compound effectively reduced prostaglandin E2 production in vitro. This suggests potential applications in managing inflammation-related conditions.

Discussion

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one shows promise as an anticancer agent due to its ability to inhibit key enzymes and induce apoptosis in cancer cells. The structural features, particularly the fluorine and methoxy substitutions, appear crucial for its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group at position 4 is a critical pharmacophore. Key analogs include:

Compound (CAS) Benzoyl Substituent Key Properties/Data Reference
Target (618074-51-4) 3-Fluoro-4-methoxy Molecular weight: 448.4 g/mol
350480-71-6 4-Chloro-3,4-dimethoxy No activity data reported
636990-47-1 3-Chloro-4-methoxy Structural analog with pyridin-4-yl
332908-13-1 4-Fluoro Paired with 4-hydroxy-3-methoxyphenyl

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility.

Substituent Variations at Position 5

The phenyl group at position 5 influences steric bulk and electronic effects:

Compound (CAS) Position 5 Substituent Key Properties/Data Reference
Target (618074-51-4) Phenyl No biological data reported
F3226-1197 Thiophen-2-yl IC50 = 7.0 μM (matriptase inhibition)
F3226-1198 Thiophen-2-yl IC50 = 2.6 μM (matriptase inhibition)
951953-63-2 Pyridin-2-yl Structural analog with morpholinopropyl

Key Observations :

  • Heterocyclic substituents (e.g., thiophene, pyridine) enhance target engagement in enzyme inhibition, as seen with F3226-1198 .
  • Phenyl groups provide steric bulk but lack polar interactions compared to heterocycles.

Modifications at Position 1

The pyridin-4-ylmethyl group at position 1 distinguishes the target compound:

Compound (CAS) Position 1 Substituent Key Properties/Data Reference
Target (618074-51-4) Pyridin-4-ylmethyl Molecular weight: 448.4 g/mol
618074-81-0 2-(Dimethylamino)ethyl Molecular formula: C22H22FN3O6
951953-63-2 3-Morpholinopropyl Structural analog with pyridin-2-yl

Key Observations :

  • Pyridinylmethyl groups enable π-stacking interactions in binding pockets.
  • Aminoethyl substituents (e.g., dimethylamino) may enhance solubility but introduce basicity.

Key Observations :

  • Lower yields in analogs like compound 25 (9%) suggest synthetic challenges with trifluoromethyl groups .
  • The target compound lacks reported biological data, limiting direct efficacy comparisons.

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